4-Hydroxy-2-octadecenal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

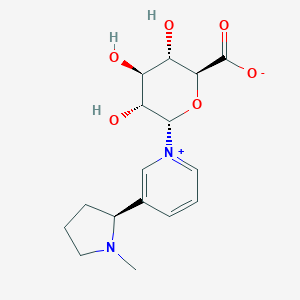

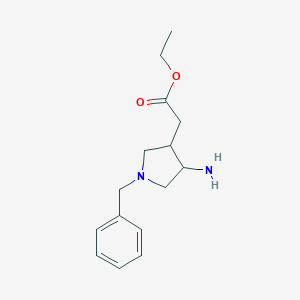

4-Hydroxy-2-octadecenal (4-HNE) is a highly reactive aldehyde that is formed during oxidative stress. It is a lipid peroxidation product that is generated from the oxidation of polyunsaturated fatty acids, particularly omega-6 arachidonic acid. 4-HNE has been implicated in a variety of disease states, including cancer, neurodegenerative disorders, and cardiovascular disease.

Mecanismo De Acción

The mechanism of action of 4-Hydroxy-2-octadecenal is complex and not fully understood. 4-Hydroxy-2-octadecenal is a highly reactive aldehyde that can react with a variety of cellular components, including proteins, DNA, and lipids. It has been shown to modify proteins by forming covalent adducts with amino acid residues, particularly cysteine and histidine residues. These modifications can alter protein structure and function, leading to cellular dysfunction and disease. 4-Hydroxy-2-octadecenal can also induce oxidative stress by depleting cellular antioxidants and promoting the generation of ROS.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 4-Hydroxy-2-octadecenal are diverse and depend on the concentration and duration of exposure. At low concentrations, 4-Hydroxy-2-octadecenal can act as a signaling molecule and modulate cellular processes such as cell proliferation and differentiation. At high concentrations, 4-Hydroxy-2-octadecenal can induce cellular dysfunction and apoptosis. 4-Hydroxy-2-octadecenal has been shown to induce DNA damage, lipid peroxidation, and protein modification, leading to cellular dysfunction and disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 4-Hydroxy-2-octadecenal in lab experiments include its ability to induce oxidative stress and lipid peroxidation, which can be used to study the effects of oxidative stress on cellular processes. However, the use of 4-Hydroxy-2-octadecenal in lab experiments is limited by its high reactivity and potential for non-specific effects. 4-Hydroxy-2-octadecenal can react with a variety of cellular components, leading to non-specific effects that can confound experimental results.

Direcciones Futuras

For the study of 4-Hydroxy-2-octadecenal include the development of new methods for synthesizing and detecting 4-Hydroxy-2-octadecenal, the identification of new targets for 4-Hydroxy-2-octadecenal modification, and the development of new therapies for diseases associated with 4-Hydroxy-2-octadecenal. Additionally, the role of 4-Hydroxy-2-octadecenal in aging and age-related diseases is an area of active research, and further studies are needed to elucidate the mechanisms by which 4-Hydroxy-2-octadecenal contributes to age-related pathology.

Métodos De Síntesis

4-Hydroxy-2-octadecenal can be synthesized by the oxidation of arachidonic acid with reactive oxygen species (ROS) such as hydroxyl radical, singlet oxygen, and peroxyl radical. The most commonly used method for synthesizing 4-Hydroxy-2-octadecenal is by the autoxidation of arachidonic acid in the presence of iron ions. The reaction is initiated by the formation of a lipid radical, which reacts with oxygen to form a lipid peroxyl radical. The peroxyl radical can then undergo fragmentation to form 4-Hydroxy-2-octadecenal.

Aplicaciones Científicas De Investigación

4-Hydroxy-2-octadecenal has been extensively studied in the field of oxidative stress and lipid peroxidation. It has been shown to be a biomarker of oxidative stress and is commonly used to assess the extent of lipid peroxidation in cells and tissues. 4-Hydroxy-2-octadecenal has also been implicated in a variety of disease states, including cancer, neurodegenerative disorders, and cardiovascular disease. In cancer, 4-Hydroxy-2-octadecenal has been shown to promote tumor growth and metastasis by inducing angiogenesis and suppressing immune function. In neurodegenerative disorders, 4-Hydroxy-2-octadecenal has been shown to contribute to the pathogenesis of Alzheimer's disease and Parkinson's disease by inducing oxidative stress and neuroinflammation. In cardiovascular disease, 4-Hydroxy-2-octadecenal has been shown to promote atherosclerosis and endothelial dysfunction by inducing oxidative stress and inflammation.

Propiedades

Número CAS |

142450-00-8 |

|---|---|

Nombre del producto |

4-Hydroxy-2-octadecenal |

Fórmula molecular |

C18H34O2 |

Peso molecular |

282.5 g/mol |

Nombre IUPAC |

(E)-4-hydroxyoctadec-2-enal |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(20)16-14-17-19/h14,16-18,20H,2-13,15H2,1H3/b16-14+ |

Clave InChI |

USLARJCWWSVJJH-JQIJEIRASA-N |

SMILES isomérico |

CCCCCCCCCCCCCCC(/C=C/C=O)O |

SMILES |

CCCCCCCCCCCCCCC(C=CC=O)O |

SMILES canónico |

CCCCCCCCCCCCCCC(C=CC=O)O |

Sinónimos |

(E)-4-hydroxyoctadec-2-enal |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B233212.png)

![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6S)-5-Hydroxy-6-(hydroxymethyl)-2-[(4S,5'R,7S,8R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]-2,3-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B233225.png)

![11-Benzyl-4-butan-2-yl-7,21-dimethyl-18,25-di(propan-2-yl)-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone](/img/structure/B233229.png)

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(10R,12S,14R)-12-hydroxy-17-[(2S,4S,5S)-4-hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,6,10,14-pentamethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]-6-(hydroxymethyl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B233259.png)

![[1(2H),3'-Bipyridine]-3-carboxylic acid, 2-oxo-](/img/structure/B233266.png)

![[(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol](/img/structure/B233325.png)

![N-[(4-cyanophenyl)sulfonyl]-beta-alanine](/img/structure/B233334.png)